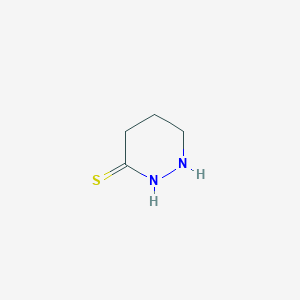![molecular formula C28H35F3N4O9 B12352653 (Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)
(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE is a complex organic compound known for its significant biological activity. It is a histamine H1 and H2 receptor agonist, which means it can bind to and activate these receptors, leading to various physiological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring is typically synthesized through a cyclization reaction involving an aldehyde, an amine, and a nitrile The final step involves the formation of the heptanecarboxamide and its subsequent reaction with maleic acid to form the dimaleate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethylamino and trifluoromethylphenyl groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated compounds and strong bases like sodium hydride are typically used.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced amines, and various substituted derivatives .
Aplicaciones Científicas De Investigación
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in modulating histamine receptors, which are involved in allergic responses and gastric acid secretion.
Medicine: Explored for potential therapeutic applications in treating conditions like allergies and acid reflux.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry
Mecanismo De Acción
The compound exerts its effects by binding to histamine H1 and H2 receptors. This binding activates intracellular signaling pathways, leading to an increase in intracellular calcium levels and the production of inositol triphosphate (IP3). These changes result in various physiological responses, such as smooth muscle contraction and increased gastric acid secretion.
Comparación Con Compuestos Similares
Similar Compounds
Histamine: The natural ligand for histamine receptors, but with lower specificity and potency compared to 6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE.
Dimaprit: Another histamine receptor agonist but with different receptor subtype selectivity.
Betahistine: A histamine analog used to treat vertigo, with a different mechanism of action
Uniqueness
6-[2-(4-IMIDAZOLYL)ETHYLAMINO]-N-(4-TRIFLUOROMETHYLPHENYL)HEPTANECARBOXAMIDE DIMALEATE is unique due to its high specificity and potency for histamine H1 and H2 receptors. This makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H35F3N4O9 |
|---|---|
Peso molecular |
628.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide |
InChI |
InChI=1S/C20H27F3N4O.2C4H4O4/c1-15(25-12-11-18-13-24-14-26-18)5-3-2-4-6-19(28)27-17-9-7-16(8-10-17)20(21,22)23;2*5-3(6)1-2-4(7)8/h7-10,13-15,25H,2-6,11-12H2,1H3,(H,24,26)(H,27,28);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
Clave InChI |
DXOVFWVKXMKZCN-SPIKMXEPSA-N |
SMILES isomérico |
CC(NCCC1=CN=CN1)CCCCCC(=O)NC2=CC=C(C=C2)C(F)(F)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC(CCCCCC(=O)NC1=CC=C(C=C1)C(F)(F)F)NCCC2=CN=CN2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352602.png)
![9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352605.png)
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352617.png)







![3-[2-[(2-methoxyphenyl)methylamino]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12352661.png)
